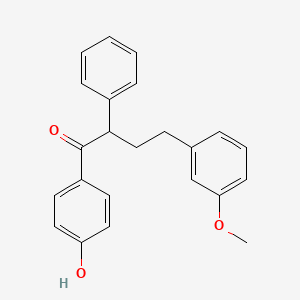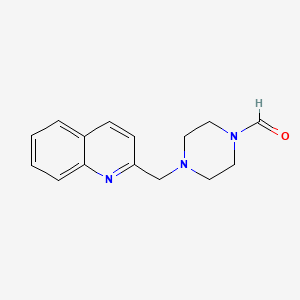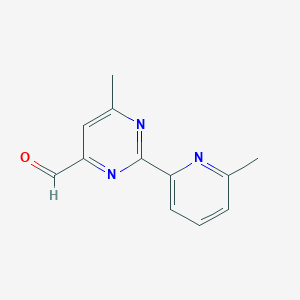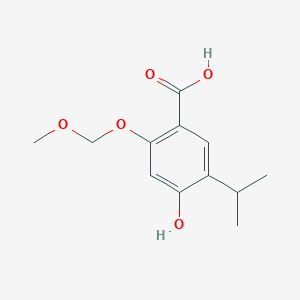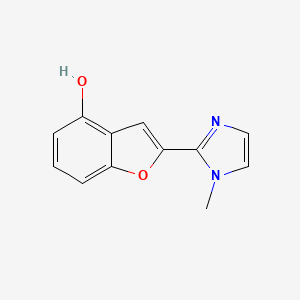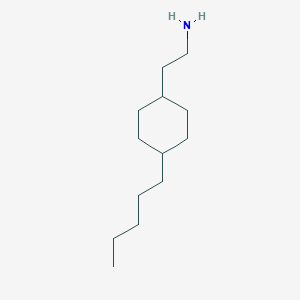
2-((1s,4r)-4-Pentylcyclohexyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1s,4r)-4-Pentylcyclohexyl)ethanamine is an organic compound belonging to the class of amines It features a cyclohexyl ring substituted with a pentyl group and an ethylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1s,4r)-4-Pentylcyclohexyl)ethanamine can be achieved through several methods. One common approach involves the alkylation of cyclohexylamine with 1-bromopentane to form 4-pentylcyclohexylamine. This intermediate is then subjected to reductive amination with ethylamine to yield the final product. The reaction conditions typically involve the use of a reducing agent such as sodium cyanoborohydride in an appropriate solvent like methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Catalysts and solvents used in the reactions would be chosen to maximize efficiency and minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-((1s,4r)-4-Pentylcyclohexyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic or neutral medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
2-((1s,4r)-4-Pentylcyclohexyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((1s,4r)-4-Pentylcyclohexyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexyl group.
4-Pentylcyclohexylamine: Lacks the ethylamine chain but shares the cyclohexyl and pentyl groups.
Phenethylamine: Contains a phenyl group instead of a cyclohexyl group.
Uniqueness
2-((1s,4r)-4-Pentylcyclohexyl)ethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both a cyclohexyl ring and an ethylamine chain allows for diverse interactions and applications, setting it apart from similar compounds .
Propiedades
Fórmula molecular |
C13H27N |
|---|---|
Peso molecular |
197.36 g/mol |
Nombre IUPAC |
2-(4-pentylcyclohexyl)ethanamine |
InChI |
InChI=1S/C13H27N/c1-2-3-4-5-12-6-8-13(9-7-12)10-11-14/h12-13H,2-11,14H2,1H3 |
Clave InChI |
HYNOGHNXFGTCAI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CCC(CC1)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


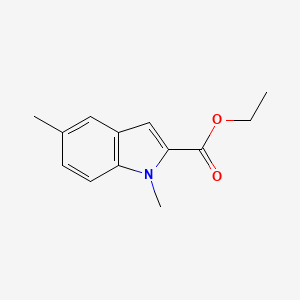



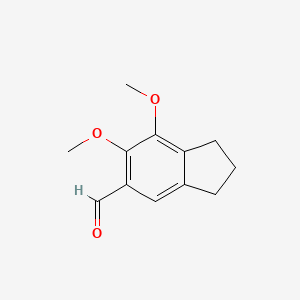
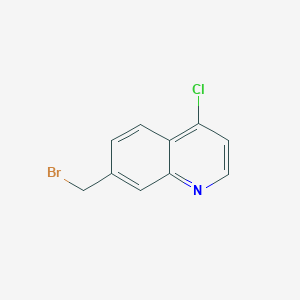

![6-Acetoxy-2-methylbenzo[b]thiophene](/img/structure/B8405870.png)
